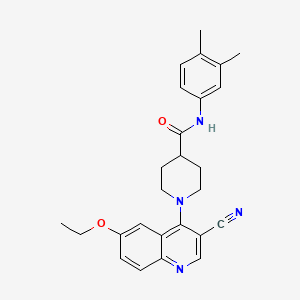
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, commonly referred to as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Scientific Research Applications
Synthesis and Insecticidal Activity
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, due to its structural similarity with other pyridine derivatives, may have applications in the synthesis of compounds with significant insecticidal activity. For example, pyridine derivatives have been synthesized and shown to possess potent aphidicidal activities, with some compounds demonstrating insecticidal activity several folds higher than commercial insecticides like acetamiprid (Bakhite et al., 2014).
Potential Anticancer Agents
Compounds structurally related to this compound have been explored for their potential as anticancer agents. Specifically, derivatives synthesized from related quinolines have shown to target topoisomerase I, a crucial enzyme for DNA replication and cell division, indicating potential efficacy in cancer treatment (Ruchelman et al., 2004).
Antimicrobial Applications
The antimicrobial properties of fluoroquinolone-based compounds, which share a similar structural motif with this compound, have been extensively studied. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting that structurally related compounds could also be developed for antimicrobial use (Patel & Patel, 2010).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for heterocyclic derivatives, potentially applicable for compounds like this compound. These pathways have led to the creation of a variety of pharmacophores, demonstrating the versatility and potential for the development of new therapeutic agents (Bacchi et al., 2005).
properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-32-22-7-8-24-23(14-22)25(20(15-27)16-28-24)30-11-9-19(10-12-30)26(31)29-21-6-5-17(2)18(3)13-21/h5-8,13-14,16,19H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAADGSSMFBDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

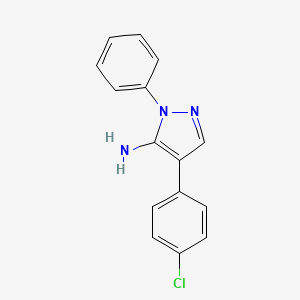
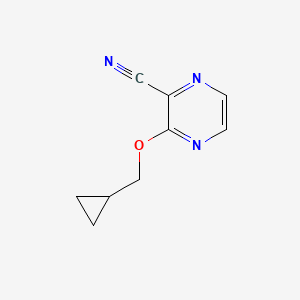
![3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2417737.png)
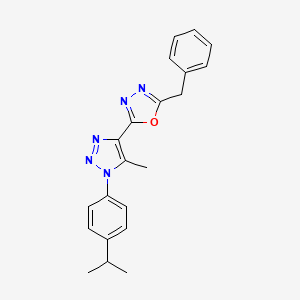
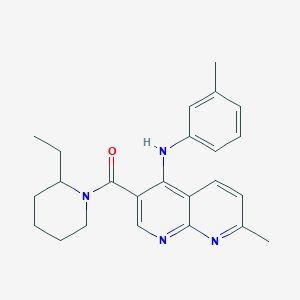
![2-(methylsulfonyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2417742.png)


![2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)
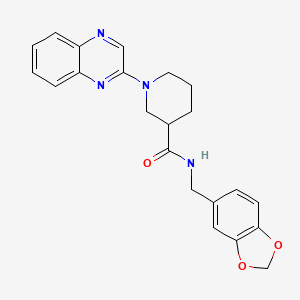
![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2417751.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2417752.png)
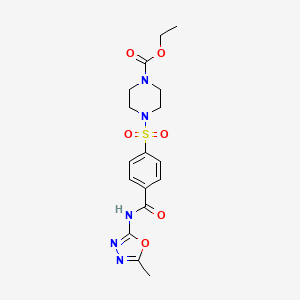
![3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2417757.png)